4-{[4'-(Decyloxy)[1,1'-biphenyl]-4-yl]oxy}butane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4’-(Decyloxy)[1,1’-biphenyl]-4-yl]oxy}butane-1-sulfonic acid is a complex organic compound characterized by its biphenyl core structure with decyloxy and butane-1-sulfonic acid substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[4’-(Decyloxy)[1,1’-biphenyl]-4-yl]oxy}butane-1-sulfonic acid typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl derivative and a boronic acid.
Introduction of the Decyloxy Group: The decyloxy group is introduced via an etherification reaction, where the biphenyl compound reacts with decanol in the presence of a strong base.
Attachment of the Butane-1-sulfonic Acid Group: The final step involves the sulfonation of the butane chain, which can be achieved using sulfonating agents like chlorosulfonic acid or sulfur trioxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the decyloxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonic acid group, potentially converting it to a sulfonate or sulfinate.
Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include sulfonates and sulfinates.
Substitution: Products vary depending on the substituent introduced, such as brominated or nitrated derivatives.
Scientific Research Applications
4-{[4’-(Decyloxy)[1,1’-biphenyl]-4-yl]oxy}butane-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as liquid crystal elastomers and other polymeric materials.
Mechanism of Action
The mechanism of action of 4-{[4’-(Decyloxy)[1,1’-biphenyl]-4-yl]oxy}butane-1-sulfonic acid involves its interaction with specific molecular targets. The biphenyl core allows for π-π stacking interactions with aromatic residues in proteins, while the sulfonic acid group can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
- 4-{[4’-(Octyloxy)[1,1’-biphenyl]-4-yl]oxy}butane-1-sulfonic acid
- 4-{[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]oxy}butane-1-sulfonic acid
Comparison:
- Structural Differences: The primary difference lies in the length of the alkoxy chain (decyloxy vs. octyloxy vs. hexyloxy).
- Unique Properties: The longer decyloxy chain in 4-{[4’-(Decyloxy)[1,1’-biphenyl]-4-yl]oxy}butane-1-sulfonic acid may confer different solubility, hydrophobicity, and interaction profiles compared to its shorter-chain analogs.
- Applications: While all these compounds may be used in similar applications, the specific properties of each compound can make them more suitable for certain uses. For example, the decyloxy derivative may be preferred in applications requiring higher hydrophobicity.
Properties
CAS No. |
915313-30-3 |
---|---|
Molecular Formula |
C26H38O5S |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
4-[4-(4-decoxyphenyl)phenoxy]butane-1-sulfonic acid |
InChI |
InChI=1S/C26H38O5S/c1-2-3-4-5-6-7-8-9-20-30-25-16-12-23(13-17-25)24-14-18-26(19-15-24)31-21-10-11-22-32(27,28)29/h12-19H,2-11,20-22H2,1H3,(H,27,28,29) |
InChI Key |
HEAPCWDESBXDGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.